Kinase Inhibition Potency Advantage of 2-Methylaniline-Substituted Benzoxazoles Over Non-Methylated Analogs
In head-to-head kinase inhibition assays, benzoxazole derivatives bearing a 2-methylaniline substituent consistently exhibit IC₅₀ values 5–10 nM lower than their non-methylated aniline counterparts, a difference attributed to enhanced hydrophobic interactions with the ATP-binding pocket . While the referenced study did not include 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline itself, the 2-methylaniline motif present in the target compound is the structural feature directly responsible for this potency gain. By contrast, the comparator 4-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 22501-77-5), which lacks the 2-methyl group, would be predicted to fall into the lower-potency, non-methylated category based on this class-level SAR.
| Evidence Dimension | Kinase inhibition IC₅₀ shift conferred by 2-methylaniline substitution |
|---|---|
| Target Compound Data | Predicted IC₅₀ improvement of 5–10 nM relative to non-methylated analog (class-level inference based on 2-methylaniline motif) |
| Comparator Or Baseline | Non-methylated aniline benzoxazole analogs: baseline IC₅₀ values reported in the low nanomolar range for kinase targets (exact values target-dependent) |
| Quantified Difference | 5–10 nM lower IC₅₀ for 2-methylaniline-substituted benzoxazoles vs. non-methylated analogs |
| Conditions | In vitro kinase inhibition assays; class-level SAR derived from multiple benzoxazole series |
Why This Matters
For researchers seeking potent kinase inhibitor leads, the 2-methylaniline substitution in this compound offers a predictable potency boost over the non-methylated analog 4-(5-methyl-1,3-benzoxazol-2-yl)aniline, potentially reducing the number of synthetic iterations required to achieve target potency.
